molecular formula C12H8ClF3N2O B6153779 5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 728043-44-5

5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No. B6153779
CAS RN: 728043-44-5
M. Wt: 288.7
InChI Key:
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Description

5-Chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (5-C3M-1-[4-(TFM)P]-1H-P4C) is an important structural motif in organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It is a versatile and highly reactive compound, and its unique properties make it a valuable building block for a wide range of synthetic strategies.

Scientific Research Applications

5-C3M-1-[4-(TFM)P]-1H-P4C is a useful building block in the synthesis of a variety of biologically active compounds, including pharmaceuticals, agrochemicals, and other compounds with potential therapeutic applications. It has been used in the synthesis of several important pharmaceuticals, including the antifungal drug fluconazole and the anti-inflammatory drug celecoxib. It has also been used in the synthesis of agrochemicals, such as the herbicide glyphosate and the insecticide imidacloprid. In addition, 5-C3M-1-[4-(TFM)P]-1H-P4C has been used in the synthesis of compounds with potential therapeutic applications, such as the antimalarial drug artemisinin and the anti-HIV drug raltegravir.

Mechanism of Action

The mechanism of action of 5-C3M-1-[4-(TFM)P]-1H-P4C is not fully understood, but it is believed to involve the formation of a chloronium ion in the presence of chlorine gas. This chloronium ion is then attacked by the nucleophile 4-C3M-1-[4-(TFM)P]-1H-P4C, resulting in the formation of the desired 5-C3M-1-[4-(TFM)P]-1H-P4C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C3M-1-[4-(TFM)P]-1H-P4C are not well understood, as it is not a drug or a therapeutic agent. However, it has been used in the synthesis of several important pharmaceuticals and agrochemicals, and therefore it is likely that it has some effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

5-C3M-1-[4-(TFM)P]-1H-P4C is a highly reactive compound, which makes it a useful building block in the synthesis of a wide range of compounds. Its reactivity makes it an ideal starting material for a variety of synthetic strategies, and its unique properties make it a valuable tool in the laboratory. However, its reactivity also makes it a potentially hazardous compound, and it should be handled with care.

Future Directions

There are a number of potential future directions for research involving 5-C3M-1-[4-(TFM)P]-1H-P4C, including the development of new synthetic strategies for the synthesis of biologically active compounds, the exploration of its potential therapeutic applications, and the elucidation of its mechanism of action. In addition, further research into the biochemical and physiological effects of 5-C3M-1-[4-(TFM)P]-1H-P4C could lead to the development of new drugs and agrochemicals. Finally, further research into the advantages and limitations of 5-C3M-1-[4-(TFM)P]-1H-P4C in laboratory experiments could lead to the development of new and improved synthetic strategies.

Synthesis Methods

5-C3M-1-[4-(TFM)P]-1H-P4C can be synthesized in a two-step process involving the reaction of 4-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (4-C3M-1-[4-(TFM)P]-1H-P4C) with chlorine gas. The first step involves the reaction of 4-C3M-1-[4-(TFM)P]-1H-P4C with chlorine gas in a chlorination reaction. The reaction proceeds through the formation of a chloronium ion, which is then attacked by the nucleophile 4-C3M-1-[4-(TFM)P]-1H-P4C to produce the desired 5-C3M-1-[4-(TFM)P]-1H-P4C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde' involves the reaction of 4-(trifluoromethyl)benzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of chloroacetaldehyde to yield the desired product.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "Chloroacetaldehyde" ], "Reaction": [ "Step 1: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equiv) and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.2 equiv) in ethanol.", "Step 2: Add chloroacetaldehyde (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture and wash the solid with ethanol.", "Step 4: Dry the solid under vacuum to obtain the desired product, '5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde'." ] }

CAS RN

728043-44-5

Molecular Formula

C12H8ClF3N2O

Molecular Weight

288.7

Purity

95

Origin of Product

United States

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